[4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
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Overview
Description
[4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone is a complex organic compound that features a combination of pyrazole, pyridine, piperazine, and oxolane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone.
Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine derivative under conditions that facilitate the formation of a carbon-nitrogen bond.
Formation of the piperazine ring: The intermediate compound is then reacted with a piperazine derivative.
Attachment of the oxolane ring: Finally, the compound is reacted with an oxolane derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the piperazine and oxolane rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone: A similar compound with slight variations in the substituents on the pyrazole, pyridine, piperazine, or oxolane rings.
[4-[(1-Methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(tetrahydrofuran-2-yl)methanone: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-22-13-16(18(21-22)15-4-6-20-7-5-15)14-23-8-10-24(11-9-23)19(25)17-3-2-12-26-17/h4-7,13,17H,2-3,8-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYDRZPFJXGSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)CN3CCN(CC3)C(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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